(S)-prothioconazole is a chiral compound belonging to the class of triazole fungicides. It is primarily utilized in agricultural practices to control fungal diseases in crops. The compound exhibits systemic activity, meaning it can be absorbed by plants and translocated throughout their tissues, providing effective protection against various pathogens. Its efficacy is particularly noted against fungi such as Fusarium, which can cause significant yield losses in crops like wheat and barley.
(S)-prothioconazole is synthesized through several chemical pathways, with the primary sources being synthetic intermediates derived from hydrazine and glyoxylic acid. These intermediates undergo further reactions involving sulfur and other reagents to yield the final product. The compound is manufactured by various agrochemical companies and is available in different formulations for agricultural use.
(S)-prothioconazole is classified as a triazole fungicide. This classification is based on its molecular structure, which features a triazole ring that plays a critical role in its antifungal activity. It is also categorized under the broader group of biocides due to its ability to inhibit microbial growth.
The synthesis of (S)-prothioconazole typically involves several key steps:
Technical details indicate that yields can vary significantly based on reaction conditions; for instance, using n-BuLi as a reagent has shown yields up to 93% under controlled conditions .
(S)-prothioconazole has the chemical formula C13H14ClN3OS and features a chiral center, making it optically active. The compound contains a triazole ring and a chlorocyclopropyl group, which contribute to its biological activity.
This structure highlights the functional groups that are essential for its activity as a fungicide.
(S)-prothioconazole participates in several chemical reactions during its synthesis:
These reactions are critical for constructing the final product from simpler precursors .
The mechanism of action of (S)-prothioconazole involves inhibition of fungal sterol biosynthesis by targeting specific enzymes involved in the ergosterol pathway. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to increased membrane permeability and ultimately cell death.
Relevant analyses indicate that (S)-prothioconazole maintains stability under standard storage conditions but may degrade under prolonged exposure to light or moisture .
(S)-prothioconazole is widely used in agriculture as a fungicide to protect crops from a variety of fungal diseases. Its applications include:
(S)-Prothioconazole exhibits distinct stereoselective interactions with fungal cytochrome P450 51 (CYP51) isoforms, critical enzymes in ergosterol biosynthesis. This enantiomer demonstrates preferential binding to specific CYP51 variants across fungal species, driven by structural complementarity between its chiral center and the enzyme's active site topology. In Fusarium graminearum, which possesses three CYP51 homologs (FgCYP51A, FgCYP51B, FgCYP51C), (S)-prothioconazole shows 12.5-fold higher affinity for FgCYP51B compared to FgCYP51A, attributed to residue variations in the access channel (e.g., Tyr136 in FgCYP51B vs. Phe145 in FgCYP51A) that optimize hydrophobic interactions [6] [7]. Mutations such as Y137F in FgCYP51B significantly reduce binding, confirming the role of stereosensitive residues. Similarly, in Mycosphaerella graminicola, (S)-prothioconazole’s inhibitory potency is linked to hydrogen bonding with Ser524 and van der Waals contacts with Phe228 in MgCYP51 [3].
Table 1: Stereospecific Binding Affinity of (S)-Prothioconazole to Fungal CYP51 Isoforms
Fungal Species | CYP51 Isoform | Key Binding Residues | Relative Binding Affinity (vs. R-enantiomer) |
---|---|---|---|
Fusarium graminearum | FgCYP51B | Tyr136, Phe137 | 12.5-fold higher |
Fusarium graminearum | FgCYP51A | Phe145, Leu148 | 3.2-fold higher |
Mycosphaerella graminicola | MgCYP51 | Ser524, Phe228 | 8.7-fold higher |
Candida albicans | CaCYP51 | Arg380, His468 | Not detected (requires desthio activation) |
(S)-Prothioconazole binds to CYP51 through a unique competitive mechanism, unlike classical azole fungicides. Spectrophotometric binding assays reveal that it generates an atypical difference spectrum (peak at 410 nm, trough at 428 nm) when complexed with Mycosphaerella graminicola CYP51, contrasting with the type II spectra (423–429 nm peak) produced by noncompetitive triazoles like epoxiconazole [3]. This indicates that (S)-prothioconazole occupies the substrate access channel without coordinating the heme iron, directly competing with native substrates like eburicol. Kinetic analyses confirm competitive inhibition, with a dissociation constant (Kd) of 38.7 µM for MgCYP51—840-fold weaker than epoxiconazole [3]. In contrast, its metabolite, (S)-prothioconazole-desthio, acts as a noncompetitive inhibitor by ligating heme iron via the triazole nitrogen, forming a classic type II spectrum [1]. This duality enables dual-phase inhibition: initial substrate blockade by the parent compound, followed by irreversible heme coordination by the desthio metabolite.
The triazolinthione group (S-C=N-N=C) in (S)-prothioconazole is pivotal for target-selective inhibition and metabolic stability. Unlike triazoles, the sulfur atom adjacent to the triazole ring prevents direct heme iron coordination, explaining its atypical binding spectrum [3] [4]. This moiety also enhances lipophilicity (log P = 3.8), facilitating membrane penetration and cellular uptake. Crucially, the triazolinthione serves as a prodrug moiety: fungal-specific desulfuration converts it to the triazole-containing desthio metabolite, which acts as the heme-coordinating inhibitor [1] [4]. In vitro studies with Candida albicans show that prothioconazole itself exhibits negligible CYP51 inhibition, while prothioconazole-desthio reduces ergosterol by 92% at 4 µg/mL [1]. The sulfur group further influences serum protein binding, with human serum albumin (HSA) affinity constants of 3.80 × 104 L/mol for prothioconazole vs. 6.45 × 105 L/mol for triazoles, reducing off-target distribution [5].
(S)-Prothioconazole outperforms racemic prothioconazole in inhibition potency and resistance management. Enantioselective analyses reveal the (S)-enantiomer has a 50% effective concentration (EC50) of 0.11 µg/mL against Fusarium pseudograminearum, compared to 0.83 µg/mL for the (R)-enantiomer and 0.25 µg/mL for the racemate [7]. This enhanced activity stems from stereoselective metabolism: the (S)-enantiomer is preferentially desulfurated to the bioactive desthio metabolite, while the (R)-enantiomer undergoes oxidative degradation. In resistant F. graminearum mutants, (S)-prothioconazole maintains efficacy against FgCYP51B variants (Y137H, F489L), whereas racemic mixtures show 21–34-fold resistance [6]. Kinetic parameters further demonstrate superiority:
Table 2: Inhibition Kinetics of (S)-Prothioconazole vs. Racemic Prothioconazole
Parameter | (S)-Prothioconazole | Racemic Prothioconazole | Prothioconazole-desthio |
---|---|---|---|
Ki (µM) for FgCYP51B | 0.18 ± 0.03 | 0.42 ± 0.07 | 0.05 ± 0.01 |
IC50 (µg/mL) in F. graminearum | 0.11 | 0.25 | 0.03 |
Resistance Factor (vs. wild-type) in Y137H mutants | 8.9 | 34.2 | 12.6 |
Metabolic Activation Rate (desulfuration) | 92% | 58% | N/A |
Additionally, (S)-prothioconazole minimizes fitness costs in resistant strains. Fusarium mutants selected for (S)-enantiomer resistance exhibit 40–90% reduced mycelial growth and sporulation, limiting field survival [7]. Cross-resistance studies confirm no correlation with tebuconazole (R² = 0.08) or prochloraz (R² = 0.12), supporting its utility in resistance management [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1